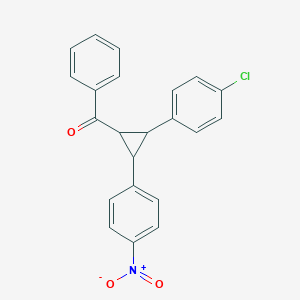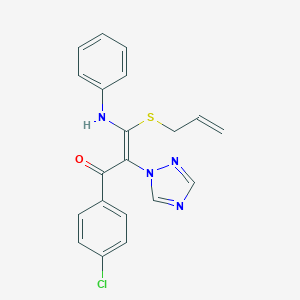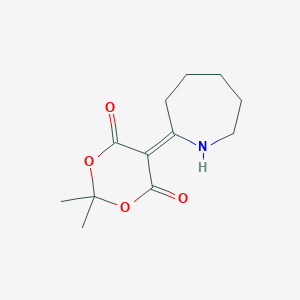
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide is a complex organic compound that features both indole and quinoline moieties. These structures are known for their biological activity and are often found in natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline intermediates. The indole moiety can be synthesized from indole-3-carbaldehyde, while the quinoline moiety can be derived from 8-aminoquinoline. These intermediates are then coupled using a suitable linker, such as butanoyl chloride, under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole N-oxide, while reduction can yield dihydroindole derivatives.
科学的研究の応用
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanamine: Similar structure but with an amine group instead of an amide.
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
What sets 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide apart from these similar compounds is its amide functional group. This group can form hydrogen bonds, which can influence the compound’s solubility, stability, and interaction with biological targets. Additionally, the amide group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
特性
分子式 |
C21H19N3O |
|---|---|
分子量 |
329.4g/mol |
IUPAC名 |
4-(1H-indol-3-yl)-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C21H19N3O/c25-20(24-19-11-3-6-15-8-5-13-22-21(15)19)12-4-7-16-14-23-18-10-2-1-9-17(16)18/h1-3,5-6,8-11,13-14,23H,4,7,12H2,(H,24,25) |
InChIキー |
ATGBVUJKSFEPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(4-Bromophenyl)vinyl]-5-phenyl-1,3-benzoxazole](/img/structure/B370771.png)
![2-(3-Fluorophenyl)-5-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzoxazole](/img/structure/B370773.png)

![2-[2-(3,4-Dichlorophenyl)vinyl]-5-phenyl-1,3-benzoxazole](/img/structure/B370780.png)

![2-phenyl-1,3,3-trimethylspiro(indoline-2,3'-[3'H]-naphtho[2,1-b][1,4]oxazine)](/img/structure/B370782.png)
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)methyl 2-(1-methyl-3-phenyl-2-propenylidene)hydrazinecarbodithioate](/img/structure/B370784.png)



![N-[12-oxo-12-(1,3,4-thiadiazol-2-ylamino)dodecyl]benzamide](/img/structure/B370791.png)

